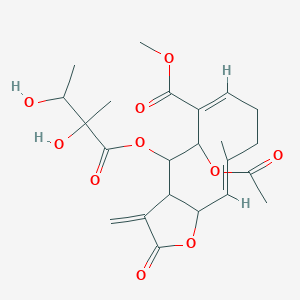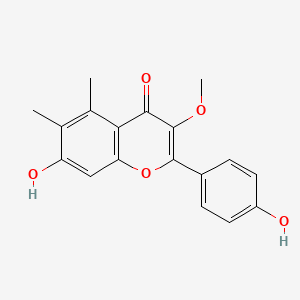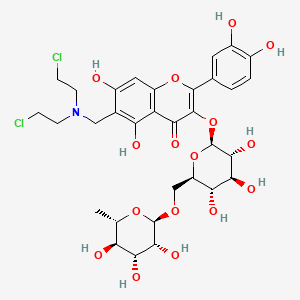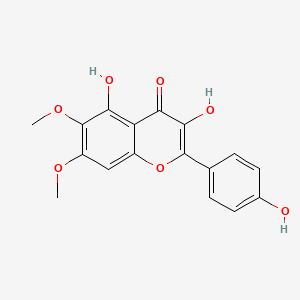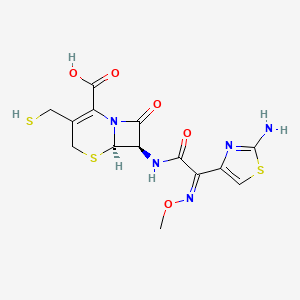
Desfuroylceftiofur
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desfuroylceftiofur is an active metabolite of the broad-spectrum cephalosporin antibiotic ceftiofur. It is formed from ceftiofur by bovine kidney and liver esterases . This compound exhibits significant antibacterial activity against a range of Gram-negative and Gram-positive bacteria, making it a valuable agent in veterinary medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desfuroylceftiofur is synthesized by reacting ceftiofur with sodium hydroxide solution at 70°C for 2 hours. The reaction mixture is then acidified, filtered to obtain the solid product, and finally purified through crystallization and drying .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Desfuroylceftiofur undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups in the molecule.
Reduction: This reaction can affect the carbonyl groups present in the structure.
Substitution: This reaction can occur at the amino or thiazole groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Desfuroylceftiofur has a wide range of applications in scientific research:
Mechanism of Action
Desfuroylceftiofur exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria . The molecular targets include various PBPs, and the pathways involved are related to the inhibition of cell wall biosynthesis .
Comparison with Similar Compounds
Ceftiofur: The parent compound from which Desfuroylceftiofur is derived.
Cefotaxime: Another cephalosporin antibiotic with similar antibacterial properties but different pharmacokinetics.
Ceftriaxone: A cephalosporin with a longer half-life and broader spectrum of activity.
Uniqueness: this compound is unique due to its formation as a metabolite of ceftiofur and its specific activity against veterinary pathogens. Its stability and efficacy in treating bacterial infections in livestock make it a valuable compound in veterinary medicine .
Properties
Molecular Formula |
C14H15N5O5S3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1 |
InChI Key |
OITCOWCNESRWSM-GHXIOONMSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |
Synonyms |
desfuroylceftiofur |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


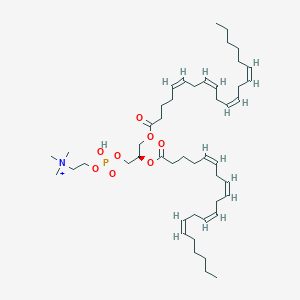
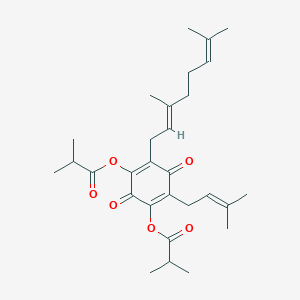
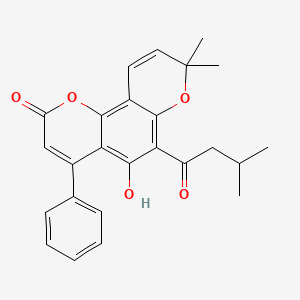
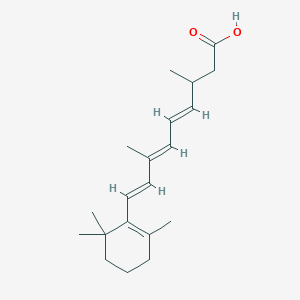
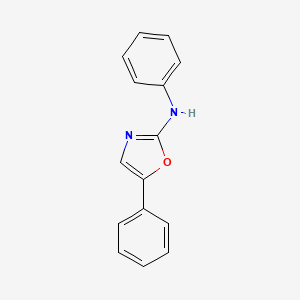
![6-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one;hydrochloride](/img/structure/B1239479.png)
